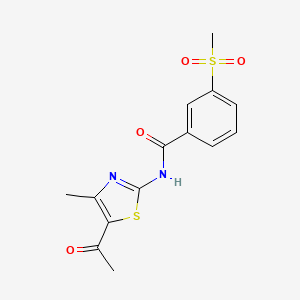

N-(5-acetyl-4-methylthiazol-2-yl)-3-(methylsulfonyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(5-acetyl-4-methylthiazol-2-yl)benzamide” is a chemical compound with the molecular formula C13H12N2O2S and a molecular weight of 260.31 .

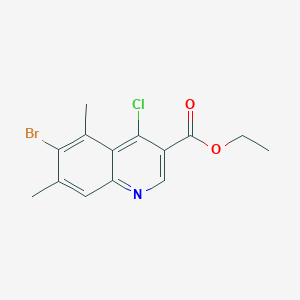

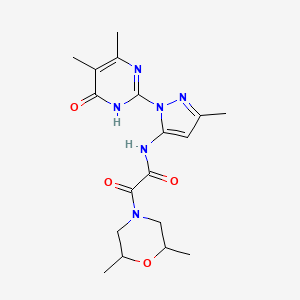

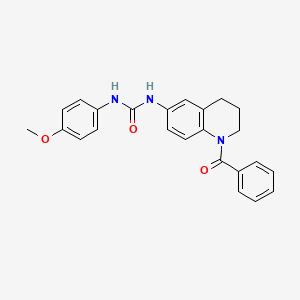

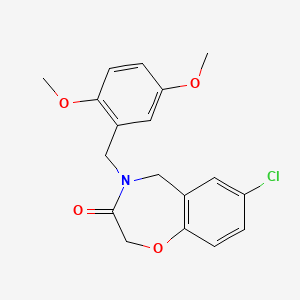

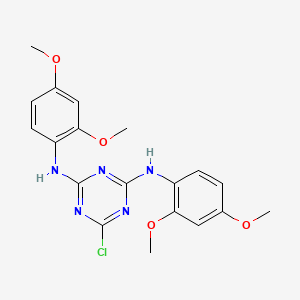

Molecular Structure Analysis

The molecular structure of “N-(5-acetyl-4-methylthiazol-2-yl)benzamide” consists of a benzamide group attached to a 5-acetyl-4-methylthiazol-2-yl group .Aplicaciones Científicas De Investigación

Antimalarial and Antiviral Applications

N-(5-acetyl-4-methylthiazol-2-yl)-3-(methylsulfonyl)benzamide derivatives have been investigated for their antimalarial activity. Computational calculations and molecular docking studies have shown that certain sulfonamide derivatives exhibit potent antimalarial properties with low cytotoxicity, highlighting their potential as COVID-19 therapeutic agents due to their interaction with key viral proteins (Fahim & Ismael, 2021).

Antiarrhythmic Properties

Research into 4-[(methylsulfonyl)amino]benzamides and sulfonamides has uncovered their Class III antiarrhythmic activity, particularly in models of ventricular fibrillation in dogs. These compounds show promise in prolonging action potential duration without affecting conduction, indicating their potential for treating arrhythmias (Ellingboe et al., 1992).

Chemical Synthesis and Environmental Applications

The copper(II)-catalyzed remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives demonstrates an environmentally friendly approach to synthesizing N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives. This method yields products in moderate to high yields and is noted for its minimal odor and reduced environmental impact (Xia et al., 2016).

Electrophysiological Activity

N-substituted-4-(1H-imidazol-1-yl)benzamides have been synthesized and evaluated for their cardiac electrophysiological activity, showing comparable potency to known selective class III agents. These findings suggest the potential of these compounds in the development of new treatments for reentrant arrhythmias (Morgan et al., 1990).

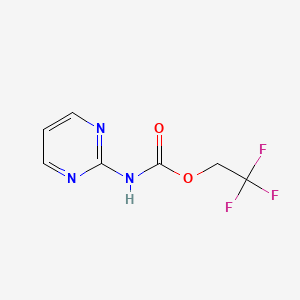

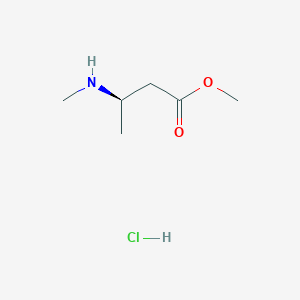

Prodrug Development

Investigations into water-soluble amino acid derivatives of N-methylsulfonamides as potential prodrugs highlight the possibility of enhancing the solubility and pharmacological profiles of sulfonamide drugs. These studies provide a foundation for the development of more effective and patient-friendly pharmaceuticals (Larsen, Bundgaard, & Lee, 1988).

Propiedades

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S2/c1-8-12(9(2)17)21-14(15-8)16-13(18)10-5-4-6-11(7-10)22(3,19)20/h4-7H,1-3H3,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYAYXLIRCAPAHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)C)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~4~-(4-methoxybenzyl)-1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2536730.png)

![2-(Furan-2-yl)-1-(pyrido[3,4-d]pyrimidin-4-ylamino)propan-2-ol](/img/structure/B2536731.png)

![1-[1-[(2-Chlorophenyl)methylsulfonyl]azetidin-3-yl]pyrrolidine](/img/structure/B2536733.png)

![1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2536737.png)

![Ethyl 3-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2536738.png)

amino}thiophene-2-carboxamide](/img/structure/B2536741.png)

![7-(4-benzoylpiperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2536749.png)